

# Rubreserine: A Technical Guide to its Chemical and Physical Properties for Researchers

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## Compound of Interest

Compound Name: *Rubreserine*

Cat. No.: *B1680255*

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Rubreserine**, a compound of interest for researchers, scientists, and drug development professionals. This document details its fundamental characteristics, experimental protocols for their determination, and insights into its biological mechanism of action.

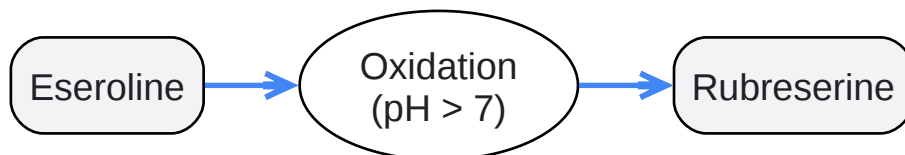
## Core Chemical and Physical Properties

**Rubreserine**, a red-colored oxidation product of eseroline, possesses a unique chemical structure that underpins its biological activity.<sup>[1]</sup> The following tables summarize its key quantitative properties.

Identifier	Value	Source
IUPAC Name	(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione	--INVALID-LINK--
CAS Number	18455-27-1	[2]
Chemical Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Physical Property	Value	Source
Molecular Weight	232.28 g/mol	[2][3][4]
Melting Point	144-145 °C	[5]
Boiling Point (Predicted)	359.5 ± 42.0 °C	[6]
Density (Predicted)	1.27 ± 0.1 g/cm <sup>3</sup>	[6]
pKa (Predicted)	8.50 ± 0.40	[6]
XLogP3	0.5	--INVALID-LINK--
Solubility & Appearance		
Solubility	Soluble in DMSO.[2][3]	
Appearance	Solid powder.[3]	

## Synthesis of Rubreserine

**Rubreserine** is synthesized through the oxidation of eseroline. This reaction occurs spontaneously and is notably accelerated under alkaline conditions, specifically at a pH greater than 7.[1]



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*Synthesis of **Rubreserine** from Eseroline.*

## Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **Rubreserine**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **Rubreserine** transitions from a solid to a liquid.

Methodology:

- A small, finely powdered sample of **Rubreserine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the last solid crystal disappears is recorded as the completion of melting.
- The melting point is reported as a range between these two temperatures.

### Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **Rubreserine** in a given solvent.

Methodology:

- An excess amount of solid **Rubreserine** is added to a known volume of the solvent in a flask.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After agitation, the solution is allowed to stand to allow undissolved solids to settle.
- A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
- The concentration of **Rubreserine** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Rubreserine**.

Methodology:

- A solution of **Rubreserine** of known concentration is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).
- The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
- A standardized solution of a strong acid or base is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point on the titration curve.

## LogP Determination (Shake-Flask Method)

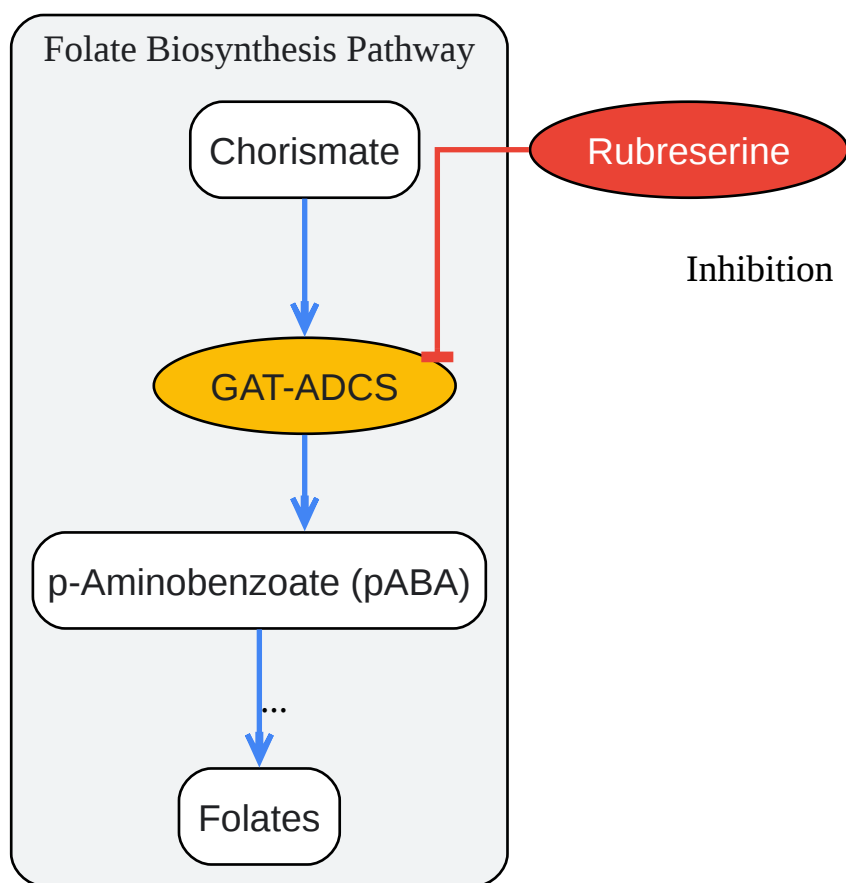
Objective: To determine the partition coefficient (LogP) of **Rubreserine** between n-octanol and water.

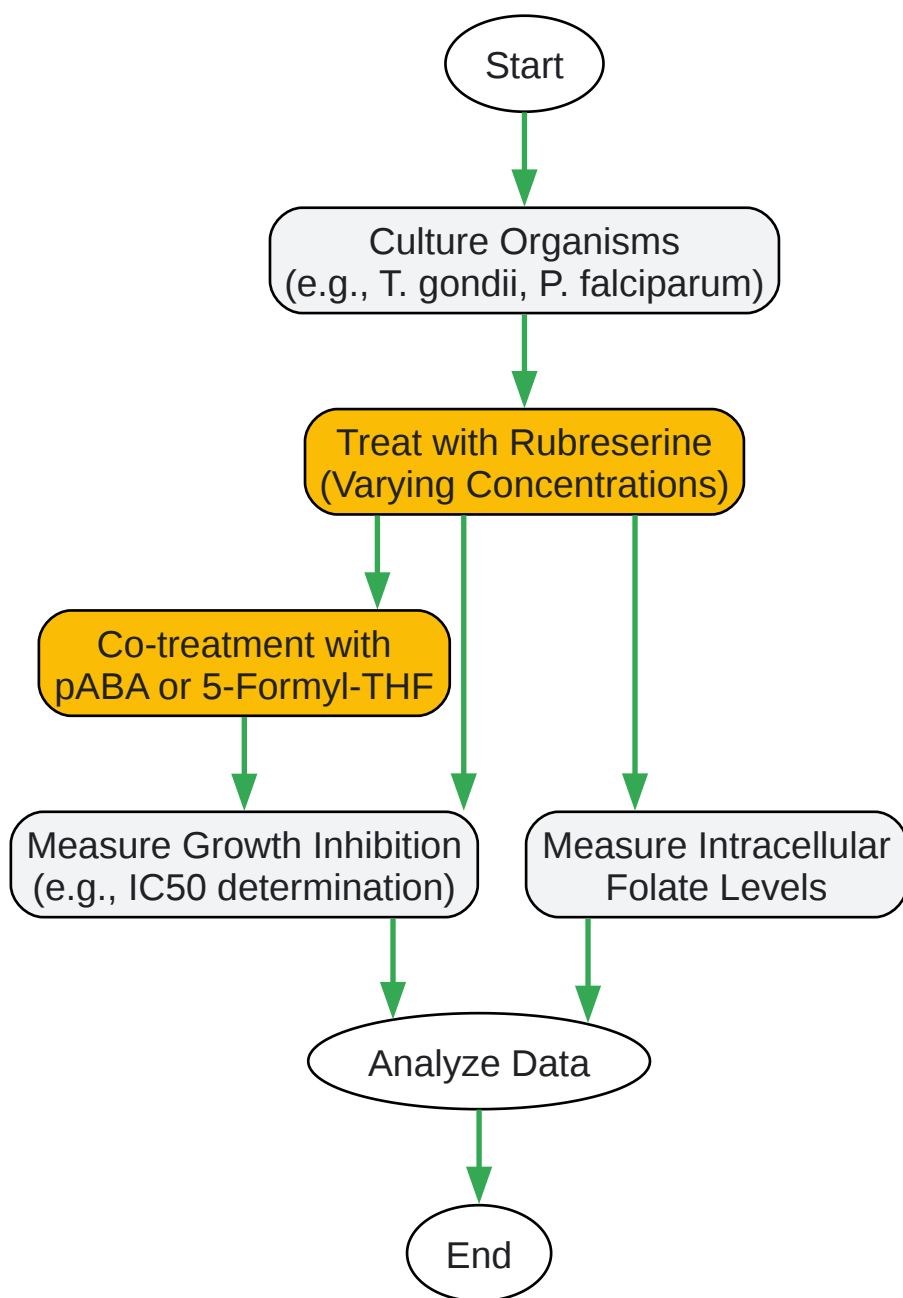
Methodology:

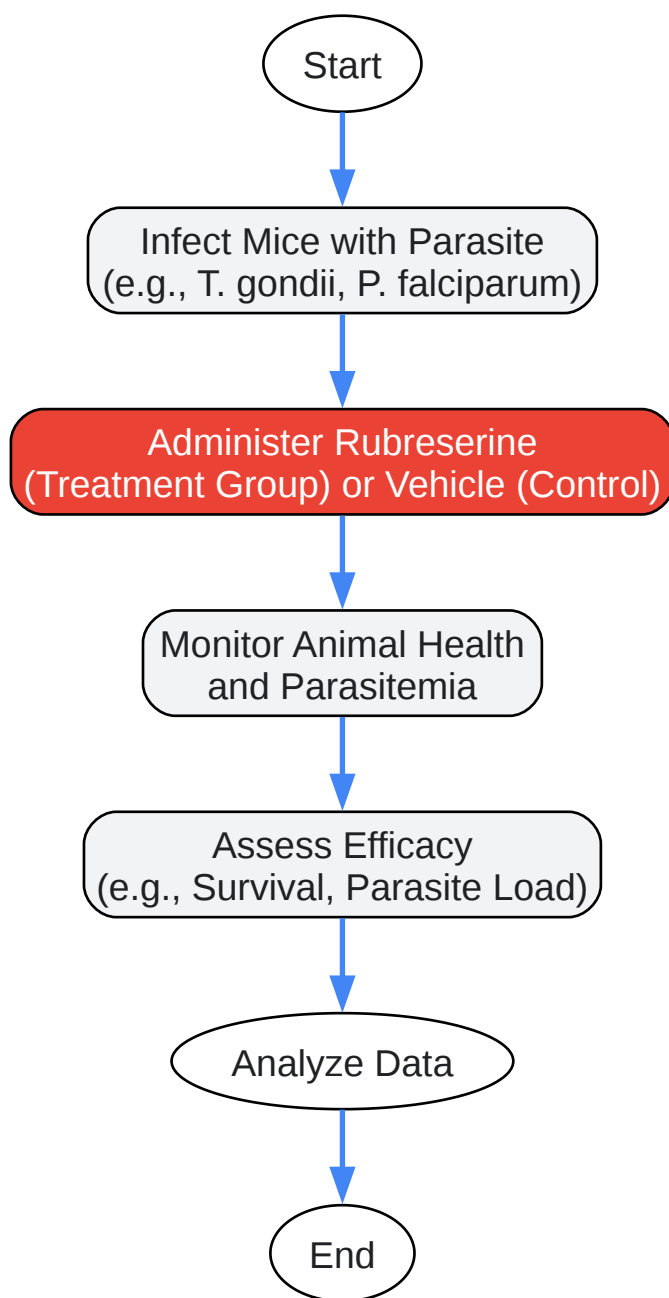
- A solution of **Rubreserine** is prepared in either n-octanol or water.
- Equal volumes of n-octanol and water are placed in a separatory funnel.
- A known amount of the **Rubreserine** solution is added to the funnel.
- The funnel is shaken vigorously for a set period to allow for the partitioning of **Rubreserine** between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated.
- A sample is carefully taken from each phase.
- The concentration of **Rubreserine** in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
- LogP is the logarithm of the partition coefficient.

## Signaling Pathway and Mechanism of Action

**Rubreserine** has been identified as an inhibitor of the folate biosynthesis pathway, a critical metabolic route for many organisms. Specifically, it targets the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).







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